molecular formula C14H14N2O B082319 Carbanilide, 2-methyl- CAS No. 13140-49-3

Carbanilide, 2-methyl-

Cat. No. B082319
CAS RN: 13140-49-3
M. Wt: 226.27 g/mol
InChI Key: UUIQRZTUWPSQKW-UHFFFAOYSA-N
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Description

Carbanilide, 2-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the carbanilide family of compounds, which are known for their diverse biological activities. Carbanilide, 2-methyl- is of particular interest due to its unique structure and potential for use in a variety of research applications.

Mechanism Of Action

The mechanism of action of carbanilide, 2-methyl- is not well understood, but it is believed to act through a variety of pathways, including inhibition of enzymes and modulation of ion channels. It has been shown to have a range of biological activities, including anti-tumor, anti-inflammatory, and analgesic effects.

Biochemical And Physiological Effects

Carbanilide, 2-methyl- has a range of biochemical and physiological effects, including inhibition of DNA synthesis and modulation of ion channels. It has been shown to have anti-tumor effects in vitro and in vivo, and has also been studied for its potential as an anti-inflammatory and analgesic agent.

Advantages And Limitations For Lab Experiments

Carbanilide, 2-methyl- has several advantages for use in laboratory experiments, including its relative stability and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on carbanilide, 2-methyl-. These include further studies on its anti-tumor and anti-inflammatory effects, as well as investigations into its potential as a modulator of ion channels. Additionally, there is potential for the synthesis of new compounds based on the structure of carbanilide, 2-methyl-, which could have unique biological activities and applications in scientific research.

Synthesis Methods

Carbanilide, 2-methyl- can be synthesized through a variety of methods, including the reaction of aniline with methyl isocyanate. This reaction produces a white crystalline solid that is relatively stable under normal laboratory conditions.

Scientific Research Applications

Carbanilide, 2-methyl- has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It has also been studied for its potential as an anti-tumor agent and as a modulator of ion channels.

properties

CAS RN

13140-49-3

Product Name

Carbanilide, 2-methyl-

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

1-(2-methylphenyl)-3-phenylurea

InChI

InChI=1S/C14H14N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-10H,1H3,(H2,15,16,17)

InChI Key

UUIQRZTUWPSQKW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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